Diaporthichalasin

Description

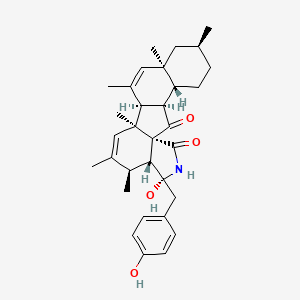

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H41NO4 |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(1R,2S,5R,6R,7R,10R,12R,13R,16S,18S)-7-hydroxy-7-[(4-hydroxyphenyl)methyl]-2,4,5,16,18,20-hexamethyl-8-azapentacyclo[10.8.0.02,10.06,10.013,18]icosa-3,19-diene-9,11-dione |

InChI |

InChI=1S/C32H41NO4/c1-17-7-12-23-24-25(19(3)14-29(23,5)13-17)30(6)15-18(2)20(4)26-31(37,16-21-8-10-22(34)11-9-21)33-28(36)32(26,30)27(24)35/h8-11,14-15,17,20,23-26,34,37H,7,12-13,16H2,1-6H3,(H,33,36)/t17-,20-,23+,24+,25-,26-,29+,30-,31+,32+/m0/s1 |

InChI Key |

AEKBQYOSHUYACR-LSRUSGMUSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H]3[C@H](C(=C[C@]2(C1)C)C)[C@@]4(C=C([C@@H]([C@@H]5[C@@]4(C3=O)C(=O)N[C@]5(CC6=CC=C(C=C6)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C3C(C(=CC2(C1)C)C)C4(C=C(C(C5C4(C3=O)C(=O)NC5(CC6=CC=C(C=C6)O)O)C)C)C |

Synonyms |

diaporthichalasin |

Origin of Product |

United States |

Discovery, Isolation, and Definitive Structural Elucidation of Diaporthichalasin

Reassessment and Confirmation of Stereochemistry: The Identity with Phomopsichalasin

Initially, diaporthichalasin and phomopsichalasin were considered distinct compounds. researchgate.netresearchgate.net However, a reassessment of their structures, particularly through the comparison of spectroscopic data and confirmed by X-ray crystallographic analysis of this compound, revealed that they are identical. researchgate.netresearchgate.net This means that both compounds share the same structure and stereochemistry. researchgate.netresearchgate.net This highlights the importance of rigorous structural characterization, including the determination of absolute configuration, to avoid misidentification of natural products. researchgate.net

Comparative Spectroscopic and Computational Analyses

To resolve ambiguities and validate spectroscopic assignments, computational methods were employed. Density Functional Theory (DFT) calculations were utilized to compute properties, such as ¹H chemical shifts, for proposed structural models or truncated substructures representing key parts of the molecule, such as the fused ABC tricyclic subunit. By comparing these computed spectroscopic parameters with experimental NMR data, researchers could assess the likelihood of different structural possibilities. This comparative approach, combining empirical spectroscopic interpretation with theoretical calculations, proved essential in correcting the previously misassigned structure of phomopsichalasin and confirming its identity with this compound. uni.lu

Implications for the Understanding of Related Natural Products

This compound belongs to the cytochalasan class of natural products, a large family of fungal metabolites characterized by a perhydro-isoindolone core fused to a macrocyclic ring. researchgate.netnih.gov this compound's structure, featuring a 5-6-5-6-6 fused ring system and a cyclized macrocyclic portion, represents a notable variation within this structural class. researchgate.netnih.gov

The finding that this compound and phomopsichalasin are the same compound has significant implications for the understanding of related natural products. It highlights the potential for misassignments in the structural elucidation of complex metabolites and underscores the value of employing multiple, complementary analytical techniques, including computational validation, to ensure accuracy. uni.lu

Furthermore, the successful total synthesis of this compound provided insights into potential biosynthetic pathways. The effective use of an intramolecular Diels-Alder (IMDA) reaction involving an α,β-unsaturated γ-hydroxy-γ-lactam as a key step in the synthesis suggests that a similar cyclization event may occur during the natural biosynthesis of this compound and other related structures. researchgate.netnih.gov This contributes to the broader understanding of how fungi construct these complex molecular scaffolds.

Diaporthe species are known producers of a wide array of secondary metabolites with diverse chemical structures and biological activities, including other cytochalasins. nih.govijpsr.com The discovery and detailed characterization of this compound contribute to the growing knowledge base of natural products from this fungal genus and provide a foundation for exploring the biosynthetic logic and potential biological roles of these compounds.

Biosynthetic Pathways and Enzymatic Machinery of Diaporthichalasin

Proposed Biosynthetic Cascade and Key Intermediates

The biosynthetic cascade leading to diaporthichalasin is proposed to commence with the assembly of a linear polyene chain by a PKS, followed by the incorporation of an amino acid by an NRPS. This hybrid process generates a key intermediate that sets the stage for subsequent cyclizations.

Biosynthetically, cytochalasans, including this compound, are synthesized through hybrid PKS-NRPS pathways. nih.govnih.gov These modular enzymatic systems are pivotal in constructing the intricate molecular architecture of these metabolites by orchestrating the integration of both polyketide and peptide building blocks. nih.govnih.gov Specifically, the PKS components are responsible for assembling the polyketide backbone, while the NRPS components incorporate amino acid residues into the growing polyketide chain. nih.gov Gene disruption and heterologous expression experiments in related cytochalasan pathways have demonstrated that the PKS-NRPS gene is essential for the biosynthesis of the carbon backbone. nih.govnih.gov

Consideration of the possible origin of this compound points to a common intermediate, a hexaene polyene precursor. pitt.edu This polyene is considered a reasonable biosynthetic intermediate because it could arise via PKS and NRPS pathways. pitt.edu In addition to the polyketide-derived chain, an amino acid is incorporated, which is characteristic of PKS-NRPS hybrid systems. While specific details on all initial building blocks for this compound are still being elucidated, studies on related cytochalasans suggest the incorporation of amino acids like tyrosine. googleapis.com Furthermore, an α,β-unsaturated γ-hydroxy-γ-lactam has been identified as an essential precursor for the construction of the this compound-type pentacyclic skeleton, strongly suggesting its involvement in the biosynthetic pathway. nih.govthegoodscentscompany.commdpi-res.combeilstein-journals.org

Here is a summary of the key enzymatic players and proposed intermediates:

| Enzymatic System | Role in Biosynthesis | Proposed Intermediate(s) |

| PKS-NRPS Hybrid | Assembly of linear polyene-peptide chain | Hexaene polyene precursor, Amide intermediate |

| - | - | α,β-Unsaturated γ-hydroxy-γ-lactam |

Role of Intramolecular Diels-Alder (IMDA) Reactions in Biosynthesis

A defining step in the biosynthesis of this compound is the formation of its complex polycyclic ring system, a process heavily reliant on intramolecular Diels-Alder (IMDA) reactions. pitt.edunih.govthegoodscentscompany.commdpi-res.combeilstein-journals.org

The structure of this compound suggests that it might arise via a biosynthetic pathway involving a pair of (sequential) net [4+2] intramolecular Diels-Alder reactions commencing from the polyene precursor. pitt.edu In principle, either of two IMDA reactions within the polyene intermediate could occur first, leading to different cyclic structures that are subsequently elaborated. pitt.edu These cycloadditions are crucial for forming the embedded A/B/C tricyclic subunit within the macrocyclic portion of the molecule. pitt.edu

While the IMDA reaction can occur spontaneously, the high stereoselectivity observed in the biosynthesis of natural products like this compound often points towards enzymatic catalysis. Although specific enzymes directly catalyzing the IMDA reaction in this compound biosynthesis are not explicitly detailed in the provided information, studies on the formation of similar decalin derivatives in other fungi suggest the involvement of enzymes, such as Fsa2-family enzymes, in controlling the stereochemical course of [4+2] cycloadditions. nih.gov This suggests that the intricate cyclization events in this compound biosynthesis are likely guided by enzymatic machinery to ensure the correct stereochemistry of the final product.

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) in fungal genomes. nih.govgoogleapis.comstlacs.org These clusters represent tightly linked sets of genes that participate in a common metabolic pathway, and their expression is often co-regulated. stlacs.org

For cytochalasans, the core genes within these BGCs are generally considered to include those encoding the PKS-NRPS hybrid enzyme, along with genes for modifying enzymes such as trans-acting enoylreductases and potentially Diels-Alderases. nih.govgoogleapis.com Gene disruption studies have confirmed the essentiality of the PKS-NRPS gene for the biosynthesis of the carbon backbone of cytochalasans. nih.govnih.gov Comparative analysis of BGCs can provide insights into the evolution and diversity of these pathways. stlacs.org While the specific BGC for this compound in Diaporthe sp. has not been fully detailed in the provided search results, the presence of a characteristic cytochalasan BGC containing genes for the PKS-NRPS and relevant tailoring enzymes is expected to underpin its biosynthesis.

Identification of Biosynthetic Gene Clusters

The biosynthesis of fungal polyketide-peptide hybrids is typically encoded by large, multi-functional PKS-NRPS enzymes, the genes for which are often clustered together in the fungal genome. rsc.org Biosynthetic gene clusters (BGCs) responsible for the production of various cytochalasans have been identified in several fungal genera, including Aspergillus and Chaetomium. rsc.orgnih.gov this compound is isolated from fungi belonging to the genus Diaporthe. researchgate.netnih.gov Given the structural similarity to other cytochalasans and the established biosynthetic logic for this compound class, it is strongly suggested that the biosynthetic pathway for this compound is also encoded by a dedicated BGC within the Diaporthe genome. researchgate.net These clusters contain the genetic information for the core PKS-NRPS machinery as well as tailoring enzymes necessary for modifying the basic scaffold. nih.gov

Functional Characterization of Biosynthetic Enzymes

The core enzymatic machinery for this compound biosynthesis likely involves a PKS-NRPS megasynthase. This multi-domain enzyme is responsible for initiating the synthesis with a starter unit, extending the polyketide chain through iterative condensation of malonyl-CoA units, and incorporating a specific amino acid. rsc.orgnih.gov Following the assembly of the polyketide-amino acid hybrid, the molecule is typically released from the PKS-NRPS, often via reduction to an aldehyde. rsc.org

Subsequent steps in the formation of the characteristic perhydroisoindolone core involve a Knoevenagel condensation, which requires catalytic activity, and a [4+2] cycloaddition, also known as a Diels-Alder reaction. rsc.orgwindows.net Studies on related cytochalasan pathways have implicated specific enzymes in these steps, such as α,β-hydrolases (e.g., PyiE and ORFZ) which facilitate the Knoevenagel condensation. windows.net

Beyond the core PKS-NRPS and cyclization enzymes, a suite of tailoring enzymes contributes to the structural diversity of cytochalasans. These modifications can include hydroxylations, epoxidations, and Baeyer-Villiger oxidations, catalyzed by enzymes such as monooxygenases (e.g., Baeyer-Villiger monooxygenases and flavin-dependent monooxygenases). rsc.orgnih.govuni-hannover.de While specific enzymatic details for every step in this compound biosynthesis may require further dedicated research, the general enzymatic logic derived from the study of related cytochalasans provides a strong framework for understanding the enzymes involved.

Comparative Biosynthesis with Related Cytochalasans

The biosynthesis of this compound shares fundamental similarities with the pathways established for other cytochalasans isolated from different fungal species. The core PKS-NRPS mechanism, the incorporation of an amino acid, and the key cyclization reactions (Knoevenagel condensation and Diels-Alder) appear to be conserved features across the biosynthesis of this compound class. rsc.orgnih.gov

Comparative analyses of core cytochalasan biosynthetic enzymes, such as the adenylation domains within NRPS modules, have revealed significant similarities among fungal producers despite variations in the specific amino acid incorporated or the final structural modifications. nih.gov This suggests a common evolutionary origin for these biosynthetic pathways.

Variations in the polyketide chain length, the incorporated amino acid, and the specific repertoire of tailoring enzymes encoded within the BGCs contribute to the remarkable structural diversity observed among the over 80 known cytochalasan compounds. rsc.orgnih.govuni-hannover.de For instance, while some cytochalasans incorporate phenylalanine (e.g., cytochalasin E), others utilize tryptophan (e.g., chaetoglobosin A), leucine (B10760876) (e.g., periconiasin A), or other amino acids. nih.govuni-hannover.denih.gov The specific amino acid incorporated into this compound would be determined by the substrate specificity of the adenylation domain within its dedicated PKS-NRPS.

Detailed research findings on cytochalasan biosynthesis have often involved gene knockout and heterologous expression experiments to confirm the function of specific genes and enzymes within a BGC. nih.govwindows.net Such studies have been crucial in dissecting the complex steps involved in the assembly and modification of the cytochalasan scaffold.

The table below summarizes some key aspects of cytochalasan biosynthesis, highlighting the common features likely applicable to this compound:

| Biosynthetic Stage | Key Enzymatic Machinery Involved (General Cytochalasan) | Proposed Role in this compound Biosynthesis |

| Backbone Assembly | PKS-NRPS Megasynthase | Synthesis of polyketide-amino acid hybrid |

| Release from PKS-NRPS | Reductase domain (often part of PKS-NRPS) | Generation of aldehyde intermediate |

| Core Structure Formation (Pyrrolone) | α,β-Hydrolase (e.g., PyiE, ORFZ) | Catalysis of Knoevenagel condensation |

| Core Structure Formation (Isoindolone) | Diels-Alderase (putative) | Catalysis of [4+2] cycloaddition |

| Tailoring Modifications | Monooxygenases, other tailoring enzymes | Hydroxylation, epoxidation, oxidation, etc. |

This comparative perspective underscores that while this compound possesses a unique structure, its biosynthesis is rooted in the conserved enzymatic logic and pathway architecture characteristic of the broader cytochalasan family.

Molecular Mechanisms of Biological Action of Diaporthichalasin in Cellular Systems

In Vitro Enzyme Inhibition Studies

Investigations into the enzymatic interactions of Diaporthichalasin have revealed its potential as an inhibitor of key metabolic enzymes.

Cytochrome P450 3A4 (CYP3A4) Inhibition and Mechanistic Characterization

This compound has been identified as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4). researchgate.netresearchgate.netscilit.comablesci.comnpatlas.orgnii.ac.jpresearchgate.net CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs and other xenobiotics in the liver and intestines. researchgate.net The inhibition of CYP3A4 by this compound suggests a potential for pharmacokinetic interactions if co-administered with substrates of this enzyme. Studies have reported a significantly potent inhibition of CYP3A4 by this compound, with an IC50 value of 0.626 µM. researchgate.netresearchgate.netscilit.comablesci.comnrct.go.th This indicates that this compound can inhibit CYP3A4 activity at relatively low concentrations.

Inhibition Kinetics and Binding Affinity Analysis

While the potent inhibitory effect of this compound on CYP3A4 has been established through IC50 values researchgate.netresearchgate.netscilit.comablesci.comnpatlas.orgnii.ac.jpresearchgate.netnrct.go.th, detailed studies specifically characterizing the inhibition kinetics (e.g., determining Ki values or the mode of inhibition, such as competitive, non-competitive, or uncompetitive) and comprehensive binding affinity analysis for this compound with CYP3A4 were not extensively detailed in the examined literature. The reported IC50 value provides a measure of the concentration required for 50% inhibition under specific assay conditions.

Cellular Cytotoxicity and Antiproliferative Activities (Non-Clinical Models)

This compound and its structural analogs have demonstrated cytotoxic and antiproliferative effects in various non-clinical cellular models, particularly against cancer cell lines.

Evaluation against Specific Cell Lines (e.g., Cancer Cell Lines, Fungal Strains)

This compound and its derivatives, including Diaporthichalasins A-H, have been evaluated for their cytotoxic activities against a panel of human cancer cell lines. nrct.go.thrsc.orgrsc.orgnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comrsc.org These include commonly used lines such as A549 (human lung carcinoma), HeLa (human cervical carcinoma), and HepG2 (human hepatocellular carcinoma). rsc.orgrsc.orgnih.govresearchgate.netnih.govmdpi.com Studies have reported varying degrees of cytotoxicity depending on the specific this compound congener and the cell line tested. For instance, this compound D displayed potent cytotoxicity against A549, HeLa, and HepG2 cells. rsc.orgnih.govresearchgate.net this compound F showed selective cytotoxicity against HeLa and HepG2 cells. rsc.org this compound H was reported to be active against A549, HeLa, HepG2, and MCF-7 cell lines. rsc.org this compound itself has shown cytotoxic activity against breast (BT474), lung (CHAGO), hepatoma (HEP-G2), gastric (KATO-3), and colon (SW620) cancer cells with varying IC50 values. nrct.go.th

The following table summarizes some reported cytotoxic activities of this compound and its derivatives against specific cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Source |

| This compound | SW620 | 0.93 | nrct.go.th |

| This compound | KATO-3 | 9.86 | nrct.go.th |

| This compound | HEP-G2 | 11.29 | nrct.go.th |

| This compound | CHAGO | 13.94 | nrct.go.th |

| This compound | BT474 | 18.01 | nrct.go.th |

| This compound B | HeLa | 22.1 | rsc.org |

| This compound B | HepG2 | 21.2 | rsc.org |

| This compound C | A549 | 12.0 | rsc.org |

| This compound C | HeLa | 15.2 | rsc.org |

| This compound C | HepG2 | 38.1 | rsc.org |

| This compound D | A549 | 13.7 | rsc.orgnih.govresearchgate.net |

| This compound D | HeLa | 15.3 | rsc.orgnih.govresearchgate.net |

| This compound D | HepG2 | Not specified | rsc.orgnih.govresearchgate.net |

| This compound F | HeLa | 34.7 | rsc.org |

| This compound F | HepG2 | 16.5 | rsc.org |

| This compound H | A549 | 9.9-32.1 (range) | rsc.org |

| This compound H | HeLa | 9.9-32.1 (range) | rsc.org |

| This compound H | HepG2 | 9.9-32.1 (range) | rsc.org |

| This compound H | MCF-7 | 9.9-32.1 (range) | rsc.org |

Note: IC50 values may vary between studies due to differences in experimental conditions.

Analysis of Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Arrest)

While direct evidence specifically linking this compound to apoptosis induction or cell cycle arrest in the searched literature is limited, the cytotoxic nature of the compound and the known mechanisms of action of other cytochalasins (the class to which this compound belongs) suggest these as potential cellular responses. Cytochalasins are known to interfere with actin filament formation, which can impact various cellular processes including cell division and morphology. nih.gov One source mentions that a related compound, pycnidione, was found to induce cell cycle arrest and apoptosis. researchgate.net Another study on a different cytochalasan derivative reported apoptosis-inducing and cell cycle arrest activities in HT26 and CT29 cells. rsc.org Furthermore, the ability of cytochalasins to modify cell motility, morphology, adherence, secretion, and drug resistance is highlighted, and mycoepoxydiene (B1251682), a derivative, has been shown to induce apoptosis in cancer cells. nih.gov These findings suggest that this compound may exert its cytotoxic effects, at least in part, through mechanisms involving the disruption of the actin cytoskeleton, potentially leading to cell cycle arrest and apoptosis. However, further specific research on this compound is needed to confirm these mechanisms.

Antimicrobial Efficacy in Microbiological Models

The antimicrobial properties of this compound and other metabolites from Diaporthe species have been investigated, with some studies indicating activity against certain microorganisms. researchgate.netnih.govnih.govmdpi.comrsc.orgsemanticscholar.org Diaporthalasin, a compound structurally related to this compound, has demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netnih.govnih.gov this compound A has also been reported to show antibacterial and antibiofilm activity. rsc.org

However, there are conflicting reports regarding the antimicrobial activity of this compound itself. One study explicitly stated that this compound did not show antimicrobial activity against a tested panel of bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and yeast (Candida albicans). nrct.go.th This discrepancy may be due to variations in the specific microbial strains tested, the concentrations of this compound used, or differences in experimental methodologies. While some related compounds exhibit antimicrobial effects, the direct and broad-spectrum antimicrobial efficacy of this compound requires further clarification through additional targeted studies.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA)

Studies have demonstrated the antibacterial activity of this compound and related compounds isolated from Diaporthe species against both Gram-positive and Gram-negative bacteria semanticscholar.orgnih.gov. Notably, diaporthalasin, a compound closely related to this compound, has shown significant antibacterial activity against both methicillin-sensitive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) researchgate.net. One study reported that a compound isolated from a marine-derived Diaporthaceae sp. displayed significant antibacterial activity against both Staphylococcus aureus and MRSA with equal minimum inhibitory concentration (MIC) values of 2 µg/mL researchgate.netresearchgate.net.

While specific MIC values for this compound itself against a broad panel of Gram-positive and Gram-negative bacteria are not extensively detailed in the provided search results, the activity of closely related cytochalasans from Diaporthe suggests a potential for broad-spectrum antibacterial effects semanticscholar.orgnih.gov. For example, a carboxamide from D. vochysiae showed antibacterial activity against the Gram-negative bacterium Klebsiella pneumoniae with an MIC value of 80 µg/mL semanticscholar.orgnih.gov. Another compound from an endophytic Diaporthe sp. showed moderate antibacterial activity against Bacillus subtilis with an MIC value of 66.7 µM semanticscholar.orgnih.gov. Flavomannin-6,60-di-O-methyl ether, extracted from an endophytic strain of D. melonis, showed antimicrobial activity against S. aureus strains and Streptococcus pneumonia with MIC values ranging from 2 to 32 µg/mL nih.gov.

Data on the antibacterial activity of related compounds from Diaporthe species:

| Compound Name | Source Organism/Host Plant | Test Organism | Activity Type | Value | Unit | Citation |

| Diaporthalasin | Marine-derived Diaporthaceae sp. | Staphylococcus aureus | Antibacterial | 2 | µg/mL | researchgate.netresearchgate.net |

| Diaporthalasin | Marine-derived Diaporthaceae sp. | MRSA | Antibacterial | 2 | µg/mL | researchgate.netresearchgate.net |

| Vochysiamide B | D. vochysiae LGMF1583 | Klebsiella pneumoniae | Antibacterial | 80 | µg/mL | semanticscholar.orgnih.gov |

| Compound 24 | Plant endophytic Diaporthe sp. | Bacillus subtilis | Antibacterial | 66.7 | µM | semanticscholar.orgnih.gov |

| Flavomannin-6,60-di-O-methyl ether | Endophytic D. melonis | S. aureus 25697 | Antimicrobial | 32 | µg/mL | nih.gov |

| Flavomannin-6,60-di-O-methyl ether | Endophytic D. melonis | S. aureus 29213 | Antimicrobial | 32 | µg/mL | nih.gov |

| Flavomannin-6,60-di-O-methyl ether | Endophytic D. melonis | Streptococcus pneumonia | Antimicrobial | 2 | µg/mL | nih.gov |

Antifungal Activities (e.g., Trichophyton mentagrophytes)

Diaporthe species are known to produce antifungal compounds nih.gov. While the provided search results mention the antifungal activity of Diaporthe metabolites in general semanticscholar.orgnih.govresearchgate.net, specific data on the activity of this compound against Trichophyton mentagrophytes is not explicitly detailed. Trichophyton mentagrophytes is a dermatophyte known to cause superficial infections in humans and animals microbe-investigations.com. Research on antifungal agents against dermatophytes like T. mentagrophytes is ongoing due to increasing resistance academicjournals.orgmdpi.com. Although direct evidence for this compound's effect on T. mentagrophytes is not present in the snippets, other fungal metabolites, such as cryptocin from Cryptosporiopsis cf. quercina, a tetramic acid antimycotic, have shown activity against Trichophyton mentagrophytes researchgate.net. The broader context of Diaporthe producing antifungal compounds suggests that this compound or its derivatives could potentially possess such activity, but this requires specific investigation.

Elucidation of Intracellular Targets and Signaling Pathways

Understanding the intracellular targets and affected signaling pathways is crucial for elucidating the molecular mechanisms of this compound.

Perturbation of Cellular Processes at the Molecular Level

Cytochalasins, as a class, are well-known for their interaction with the actin cytoskeleton, affecting various cellular processes such as cell adhesion, motility, signaling, and cytokinesis nih.govacs.orgresearchgate.net. They can interrupt the formation of filamentous actin, modify cell motility and morphology, adherence or secretion, and drug resistance nih.gov. These properties are considered essential for the development of chemotherapeutic agents against drug-resistant cancer cells nih.gov.

While this compound is a cytochalasan, the provided information does not explicitly detail how this compound itself perturbs cellular processes specifically through actin interaction. However, given its classification, it is plausible that it shares this characteristic mechanism with other cytochalasins. The inhibition of CYP3A4 by this compound acs.orgresearchgate.netresearchgate.netpitt.edu represents a perturbation of metabolic processes within cells, particularly those involved in detoxification and drug metabolism.

Research on other cytochalasins, such as 19,20-epoxycytochalasin C, has shown effects on signaling pathways leading to cell cycle arrest and apoptosis, and inhibition of CDK2 as a target protein acs.org. These findings highlight the potential for cytochalasins to influence various intracellular signaling cascades and cellular behaviors acs.orgnih.govnih.govarxiv.org. The structural similarities between this compound and other cytochalasins suggest that it might also exert its biological effects by perturbing similar cellular processes and signaling pathways, in addition to its known CYP3A4 inhibition. Further research is needed to fully elucidate the spectrum of cellular processes perturbed by this compound.

Total Synthesis and Chemical Transformations of Diaporthichalasin

Pioneering Total Synthesis Strategies

The first total synthesis of diaporthichalasin was a landmark achievement that not only provided access to this biologically important molecule but also confirmed its absolute configuration. nih.govresearchgate.net The synthetic approach was characterized by a carefully planned retrosynthetic analysis and a series of highly stereocontrolled reactions to assemble the complex core structure.

The retrosynthetic strategy for this compound hinged on simplifying the complex pentacyclic structure into more manageable and synthetically accessible fragments. The key disconnection identified was the bond formed by an intramolecular Diels-Alder (IMDA) reaction, a powerful tool for the formation of complex cyclic systems. nih.govresearchgate.net This strategic bond cleavage in the retrosynthetic direction revealed a precursor containing a diene and a dienophile appropriately positioned for the key cyclization.

Further disconnection of the macrocyclic ring and the isoindolinone core led to simpler building blocks. The core logic of the retrosynthesis was to construct the densely functionalized decalin ring system and the α,β-unsaturated γ-hydroxy-γ-lactam moiety separately and then couple them to set the stage for the crucial intramolecular cyclization.

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Molecule | Key Disconnection | Precursor |

| This compound | Intramolecular Diels-Alder Reaction | Diene-containing decalin fragment and an α,β-unsaturated γ-hydroxy-γ-lactam dienophile |

| Macrocyclic lactam | Amide bond formation | Functionalized decalin-amino acid fragment |

| Decalin Core | Intermolecular reactions | Simpler acyclic precursors |

A major hurdle in the synthesis of this compound was the precise control of stereochemistry at its multiple chiral centers. The synthesis employed a series of stereoselective reactions to establish the desired relative and absolute stereochemistry of the polycyclic skeleton. The stereochemical outcome of key reactions was often directed by the existing stereocenters in the substrate, a phenomenon known as substrate-controlled stereoselection. nih.gov

The construction of the decalin fragment, for instance, required careful orchestration of bond-forming events to ensure the correct spatial arrangement of substituents. The stereochemistry of the final pentacyclic structure was ultimately solidified during the key intramolecular Diels-Alder reaction, which proceeded with a high degree of facial selectivity. nih.govresearchgate.net

Critical Synthetic Methodologies

The successful synthesis of this compound relied on the application and development of specific and highly effective synthetic methods. These methodologies were crucial for the construction of key intermediates and for the execution of the pivotal cyclization step.

The cornerstone of the total synthesis was the strategic use of an intramolecular Diels-Alder (IMDA) reaction. nih.govresearchgate.net This powerful pericyclic reaction allowed for the simultaneous formation of multiple carbon-carbon bonds and the creation of the complex bridged-ring system characteristic of this compound. The reaction involved a triene precursor which, upon heating, underwent cyclization to furnish the desired pentacyclic core. A significant innovation in this synthesis was the execution of the IMDA reaction in an aqueous medium, which was found to be effective for this key transformation. nih.gov

Challenges and Innovations in this compound Synthesis

The total synthesis of this compound was not without its challenges, the overcoming of which required innovative solutions and meticulous experimental execution.

The primary challenge lay in the inherent complexity of the target molecule. The presence of a highly substituted and sterically congested polycyclic core, along with multiple stereocenters, demanded a highly selective and efficient synthetic strategy. Controlling the stereochemistry throughout the lengthy synthetic sequence was a constant challenge that was addressed through the use of substrate-controlled reactions and stereoselective reagents.

A major innovation was the successful application of the intramolecular Diels-Alder reaction to construct the intricate pentacyclic core of this compound. The ability to form such a complex ring system in a single step with high stereocontrol is a testament to the power of this methodology in natural product synthesis. The discovery that this key reaction could be effectively carried out in an aqueous environment was a particularly noteworthy finding. nih.gov

Furthermore, the synthesis provided valuable insights into the chemical reactivity of complex cytochalasans and established a synthetic platform for the preparation of analogues and derivatives for further biological evaluation. The successful total synthesis of this compound stands as a significant achievement in the field of organic synthesis, showcasing the power of strategic planning and the development of novel synthetic methods to conquer molecular complexity.

Control of Multiple Stereocenters and Ring Fusions

A central challenge in the synthesis of this compound lies in the precise control of its numerous stereocenters and the diastereoselective formation of its fused ring system. The key strategic element in achieving this control has been the application of a powerful and well-established pericyclic reaction.

Intramolecular Diels-Alder Reaction as a Key Strategy:

The cornerstone of the reported total synthesis of this compound is a biomimetic intramolecular Diels-Alder (IMDA) reaction. nih.gov This powerful cycloaddition reaction is instrumental in constructing the complex pentacyclic core of the molecule in a single, highly stereocontrolled step. The IMDA reaction involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of a bicyclic system with the concomitant creation of multiple stereocenters.

In the synthesis of this compound, the IMDA precursor is strategically designed to ensure the desired stereochemical outcome. The inherent conformational preferences of the transition state in the IMDA reaction dictate the relative stereochemistry of the newly formed stereocenters. The stereocenters already present in the acyclic precursor guide the facial selectivity of the cycloaddition, resulting in the formation of a specific diastereomer. This substrate-controlled diastereoselectivity is a hallmark of the efficiency of the IMDA approach in complex molecule synthesis.

The successful execution of the IMDA reaction in the total synthesis of this compound led to the unambiguous determination of the molecule's absolute configuration. nih.gov This crucial piece of structural information was previously unconfirmed and highlights the power of total synthesis as a tool for structure elucidation.

| Reaction | Key Features | Stereochemical Outcome | Reference |

| Intramolecular Diels-Alder (IMDA) | Biomimetic cycloaddition | Controls multiple stereocenters and ring fusions | nih.gov |

Strategies for Improving Synthetic Efficiency and Yields

Convergent Synthesis:

Optimization of Key Reactions:

Semi-Synthesis Approaches and Structural Modifications

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, offers a powerful avenue for accessing analogues of complex natural products that would be difficult to prepare through total synthesis. While specific semi-synthetic studies on this compound itself are not yet widely reported, research on related cytochalasans provides a blueprint for potential structural modifications.

The goal of such modifications is often to explore the structure-activity relationships (SAR) of the natural product, leading to the identification of key structural motifs responsible for its biological activity and the development of analogues with improved properties.

Mutasynthesis and Semi-Synthesis of Related Cytochalasans:

Recent studies on other members of the cytochalasan family have successfully employed mutasynthesis and semi-synthesis to generate a diverse range of analogues. nih.govd-nb.info Mutasynthesis involves feeding precursor analogues to a microorganism that naturally produces the parent compound, leading to the biosynthesis of modified natural products. Semi-synthesis, in this context, involves the chemical modification of the isolated natural product.

For example, the semi-synthesis of pyrichalasin H has yielded a variety of functionalized analogues, including those with halogenated, O-alkyl, and azido (B1232118) groups. nih.govd-nb.info These modifications have been shown to modulate the biological activity of the parent compound. The insights gained from these studies on related cytochalasans can be directly applied to this compound, suggesting that its complex structure is amenable to targeted chemical modifications. Potential sites for modification on the this compound scaffold could include the hydroxyl groups, the lactam nitrogen, and the peripheral carbon skeleton.

Structure Activity Relationship Sar Studies of Diaporthichalasin and Its Analogues

Design Principles for Diaporthichalasin Derivatives

Rational design is a key strategy in developing new drug candidates based on the known structure and biological activity of a lead compound stlacs.orgcsj.jpcsj.jpmdpi-res.com. For this compound, rational design principles focus on its unique pentacyclic skeleton, which features a perhydro-isoindolone core fused with a macrocyclic ring and incorporates a decalin system and a tetramic acid moiety researchgate.net.

Rational Design Based on Core Structure and Active Pharmacophores

Rational design typically begins with identifying the core structural scaffold and the specific functional groups or regions (pharmacophores) responsible for the observed biological activity slideshare.netslideshare.net. In the case of this compound, its activity as a potent CYP3A4 inhibitor suggests that certain features within its complex structure are critical for binding to and inhibiting this enzyme researchgate.netresearchgate.net. While specific detailed pharmacophore models for this compound have not been extensively reported in the provided literature, general rational design approaches for natural products like this compound would involve analyzing its three-dimensional structure and identifying potential interaction points with the biological target (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged centers). The decalin system, the tetramic acid moiety, the hydroxyl groups, and the phenylmethyl substituent are all potential contributors to the compound's interaction with biological targets.

Bioisosteric Replacements and Conformational Analysis

Bioisosteric replacement is a widely used strategy in rational design to modify the physicochemical properties of a lead compound while aiming to retain or improve its biological activity nih.govcambridgemedchemconsulting.comresearchgate.netdrughunter.com. This involves substituting atoms or functional groups with others that have similar size, shape, electronic properties, or polarity cambridgemedchemconsulting.comdrughunter.com. For this compound, bioisosteric replacements could be explored on various parts of the molecule, such as the hydroxyl groups, the ketone carbonyl, or the aromatic ring, to modulate properties like solubility, metabolic stability, or target binding affinity.

Conformational analysis is also crucial, as the three-dimensional shape of a molecule dictates how it interacts with its biological target mdpi.com. This compound's complex ring system allows for various conformations. Understanding the preferred or biologically active conformation through computational methods or spectroscopic analysis can guide the design of conformationally constrained analogues that lock the molecule in a favorable orientation for target interaction. While specific studies on the conformational analysis of this compound and its impact on activity were not detailed in the search results, these are standard practices in the SAR study of complex natural products.

Synthesis of Novel this compound Analogues and Derivatives

The ability to synthesize this compound and its analogues is essential for conducting comprehensive SAR studies researchgate.netresearchgate.net. The total synthesis of this compound has been successfully achieved, providing a foundation for the preparation of structural variants researchgate.netresearchgate.net.

Exploration of Diverse Chemical Space around the this compound Scaffold

Beyond targeted modifications, exploring diverse chemical space around the this compound scaffold involves synthesizing a library of analogues with a wider range of structural variations researchgate.netspirochem.com. This can include variations in the size and nature of the macrocycle, modifications to the decalin system, alterations of the tetramic acid core, and diversification of the substituents. This broader exploration helps to understand the structural tolerance of the biological target and can uncover novel chemotypes with potentially improved properties. While the search results indicate interest in obtaining more derivatives of this class of compounds researchgate.net, specific details on the exploration of diverse chemical space around the this compound scaffold were not provided.

Correlating Structural Features with Biological Activities (In Vitro and Cellular)

The ultimate goal of SAR studies is to correlate the observed structural variations in this compound analogues with their biological activities measured in vitro and in cellular assays pharmacologymentor.comwikipedia.orgcollaborativedrug.com. For this compound, relevant biological activities include its potent inhibition of CYP3A4 researchgate.netresearchgate.net and the antibacterial activity observed for related compounds like diaporthalasin researchgate.net.

In vitro assays, such as enzyme inhibition assays (e.g., for CYP3A4), are used to quantify the direct interaction of the analogues with the biological target. Cellular assays, using relevant cell lines, can assess the compound's ability to exert its effect in a more complex biological environment, taking into account factors like cell permeability and intracellular metabolism.

By comparing the structures of different analogues with their measured biological activities, researchers can deduce which parts of the molecule are essential for activity, which modifications are tolerated, and which lead to loss or enhancement of activity. This data can then inform further rounds of rational design and synthesis.

While the search results confirm that this compound is a potent CYP3A4 inhibitor with an IC50 value of 0.626 μM researchgate.netresearchgate.net, and mention the antibacterial activity of diaporthalasin researchgate.net, detailed data tables presenting the activities of a series of this compound analogues alongside their structures were not available in the provided snippets. Therefore, a specific data table illustrating the correlation between structural features and biological activities of this compound analogues cannot be generated based on the provided information. However, the principle involves systematically comparing the activity values (e.g., IC50 values for enzyme inhibition, EC50 values for cellular effects) of different analogues and identifying structural trends associated with changes in potency or efficacy.

Impact of Specific Functional Groups on Enzyme Inhibition

This compound has been identified as a significantly potent inhibitor of the enzyme CYP3A4, a key cytochrome P450 enzyme involved in the metabolism of numerous drugs and xenobiotics mdpi.comnih.gov. Its inhibitory activity against CYP3A4 was reported with an IC50 value of 0.626 μM mdpi.comnih.gov. In comparison, pycnidione, another compound isolated from the same fungal source, showed considerably weaker inhibition with an IC50 value of 465 μM mdpi.comnih.gov. This substantial difference in potency (over 700-fold) between this compound and pycnidione, despite their co-isolation from the same source, strongly suggests that structural differences between the two compounds play a critical role in their interaction with the CYP3A4 enzyme.

The significant difference in CYP3A4 inhibition between this compound and pycnidione underscores the sensitivity of enzyme activity to structural variations.

| Compound | CYP3A4 Inhibition (IC50) |

| This compound | 0.626 μM |

| Pycnidione | 465 μM |

Influence of Stereochemistry on Cellular Effects

The stereochemistry, or the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing its biological activity and interactions with biological targets, including enzymes and cellular components uni.lu. Decalin-containing tetramic acid derivatives, the class of compounds to which this compound belongs, are classified into distinct groups based on the absolute configuration of their bicyclic decalin ring, indicating the recognized importance of stereochemistry within this compound class mdpi.com.

The observed differences in activity among analogues emphasize that the precise three-dimensional structure is crucial for productive interactions with cellular targets mediating cytotoxic effects.

| Compound | Cytotoxicity against A549 Cells (IC50) | Cytotoxicity against HeLa Cells (IC50) | Cytotoxicity against HepG2 Cells (IC50) | Cytotoxicity against MCF-7 Cells (IC50) |

| This compound G | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity |

| This compound H | 9.9 μM | 15.7 μM | 32.1 μM | 19.5 μM |

Note: Data for this compound G indicates no cytotoxicity up to the tested concentration, which was not explicitly provided in the source snippet but implies an IC50 above the tested range.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of compounds to their biological activity researchgate.netijpsr.com. By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding the design and selection of molecules for synthesis and biological evaluation ijpsr.com. This approach is particularly valuable in the study of complex natural products and their analogues, where synthesizing and testing every possible structural variant is impractical.

QSAR modeling has been widely applied in various areas of biological activity prediction, including enzyme inhibition and the study of bioactive compounds from natural sources. Given that this compound is a potent enzyme inhibitor and is isolated from fungal endophytes known to produce diverse bioactive metabolites, QSAR modeling represents a promising tool for further understanding and predicting the activity of this compound and its analogues mdpi.comnih.gov.

While specific, published QSAR models explicitly developed for predicting the CYP3A4 inhibitory activity or cellular effects of a comprehensive series of this compound analogues were not found in the immediate search results, the principles of QSAR are directly applicable. Computational studies involving bioactive compounds from fungal endophytes, including this compound H, have utilized computational methods such as Density Functional Theory (DFT) and QSAR, suggesting the feasibility and relevance of these approaches in this field.

Applying QSAR to a series of this compound analogues with known biological activities (e.g., CYP3A4 inhibition or cytotoxicity) would involve:

Molecular Descriptors: Calculating numerical descriptors that capture various aspects of the molecular structure, such as electronic, steric, and physicochemical properties.

Activity Data: Using experimentally determined biological activity data (e.g., IC50 values).

Model Development: Employing statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a model correlating the descriptors with the activity.

Model Validation: Rigorously validating the model using internal and external test sets to ensure its predictive power.

Diaporthichalasin As a Chemical Probe in Biological Research

Application in Investigating Cytochrome P450 Function

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide range of endogenous and exogenous compounds, including many drugs. wikipedia.orgmedsafe.govt.nz CYP3A4 is a particularly important isoform within this family, responsible for the metabolism of a significant percentage of prescribed medications. wikipedia.orgmedsafe.govt.nz Understanding the interactions between compounds and CYP enzymes is vital in drug discovery and development.

Use as a Selective Chemical Probe for CYP3A4 in Biochemical Assays

Diaporthichalasin has been identified as a potent inhibitor of CYP3A4. researchgate.netresearchgate.netku.edu Studies have demonstrated its significant inhibitory effect on this enzyme. For instance, this compound exhibited potent inhibition of CYP3A4 with an IC50 value of 0.626 μM. researchgate.netresearchgate.net This potent and selective inhibition suggests its utility as a chemical probe to investigate the function and activity of CYP3A4 in biochemical assays. By selectively inhibiting CYP3A4, researchers can delineate the role of this specific enzyme in complex biological systems and metabolic pathways.

Table 1: CYP3A4 Inhibitory Activity

| Compound | IC50 (μM) |

| This compound | 0.626 |

| Pycnidione | 465 |

*Data derived from research on CYP3A4 inhibition. researchgate.netresearchgate.net

Studying Drug Metabolism Pathways In Vitro

Given its inhibitory activity against CYP3A4, this compound can be employed in in vitro studies to explore drug metabolism pathways. CYP3A4 is primarily located in the liver and small intestine and plays a major role in the metabolism of numerous drugs. wikipedia.orgmedsafe.govt.nz By using this compound to inhibit CYP3A4 activity in in vitro systems, such as liver microsomes or cultured cells expressing CYP3A4, researchers can assess the extent to which this enzyme contributes to the metabolism of specific drug candidates. This can help in predicting potential drug-drug interactions and understanding the metabolic fate of compounds. Endophytic fungi, from which this compound is isolated, have also been explored as models for drug metabolism studies due to their ability to modify chemical structures in ways similar to mammalian phase I metabolism. researchgate.net

Utility in Exploring Cell Proliferation and Apoptosis Mechanisms

Cell proliferation and apoptosis are fundamental processes in development and homeostasis, and their dysregulation is implicated in various diseases, including cancer. scielo.br Chemical probes that can selectively modulate these processes are valuable tools for dissecting the underlying molecular mechanisms.

Employing this compound to Dissect Cellular Pathways

Some cytochalasan derivatives, the class of compounds to which this compound belongs, have been shown to affect cellular processes such as cell motility, morphology, adherence, and secretion, often by interrupting the formation of filamentous actin. nih.gov While direct, detailed research specifically on how this compound dissects cellular pathways was not extensively found, other cytochalasans have demonstrated the ability to induce apoptosis in cancer cells. nih.gov For example, mycoepoxydiene (B1251682) derivatives, another class of compounds from endophytes, have been found to induce apoptosis in vivo. nih.gov The potential of this compound to influence cell proliferation and induce apoptosis suggests its possible use as a probe to investigate the specific cellular pathways involved in these processes.

Target Validation in Academic Research Models

The potential cytotoxic effects observed with some this compound derivatives hint at their relevance in academic research models for target validation. For instance, diaporthichalasins B and C have shown cytotoxicity against various cancer cell lines, including HeLa, HepG2, and A549. rsc.org

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

| This compound B | HeLa | 22.1 |

| This compound B | HepG2 | 21.2 |

| This compound C | A549 | 12.0 |

| This compound C | HeLa | 15.2 |

| This compound C | HepG2 | 38.1 |

| This compound D | A549 | 13.7 |

| This compound D | HeLa | 15.3 |

| This compound D | HepG2 | Not specified |

*Data derived from research on cytotoxicity of this compound derivatives. rsc.org

Compounds with such cytotoxic profiles can serve as tools to validate potential therapeutic targets in cancer research. By observing the effects of this compound on specific cell lines or pathways, researchers can gain insights into the roles of these targets in cell survival and death.

Development of Fluorescent or Affinity-Based this compound Probes

The development of fluorescent or affinity-based probes based on bioactive molecules is a common strategy in biological research to visualize their localization, track their movement, and identify their binding partners within cells or tissues. While specific details on the development of fluorescent or affinity probes of this compound were not found in the provided context, the concept of conjugating cytochalasans with fluorophores for visualizing cytoskeletal dynamics and cellular morphology has been mentioned in the context of cytochalasin D. rsc.org This suggests that similar strategies could potentially be applied to this compound to create probes for studying its cellular interactions and targets. Affinity tags, such as poly-histidine tags, are also used for improved purification of metabolites from endophytic fungi, indicating the broader application of affinity-based methods in this field. bham.ac.uk Such probes, if developed for this compound, would be invaluable tools for understanding its precise molecular targets and mechanisms of action at a more detailed level.

Design and Synthesis of Labeled Analogues for Target Identification

The design and synthesis of labeled analogues are common strategies in chemical biology for identifying the specific proteins or biomolecules that a small molecule interacts with. This typically involves modifying the core structure of the molecule to incorporate a tag, such as a fluorescent label for imaging, a biotin (B1667282) tag for affinity purification, or a photo-reactive group (like diazirine) for covalent cross-linking to its target upon irradiation idrblab.cn. These modifications must be carefully designed to retain the biological activity and binding affinity of the parent compound.

However, based on the available information, specific details regarding the design and synthesis of labeled analogues of this compound intended for target identification studies were not found.

Application in Imaging and Proteomics Studies

Imaging studies utilizing labeled chemical probes can provide insights into the localization and distribution of the probe and its target within cells or tissues. Proteomics studies, particularly those involving affinity purification coupled with mass spectrometry, are powerful tools for identifying the protein targets of small molecules in complex biological mixtures nih.govidrblab.cnnih.gov. By using a labeled probe to capture its binding partners, researchers can isolate and identify the target proteins.

Despite the general applicability of these techniques in chemical biology research, specific applications of this compound or its labeled analogues in imaging or proteomics studies aimed at elucidating its biological targets or mechanism of action at a proteomic level were not detailed in the consulted literature. Research on Diaporthe species and their metabolites has utilized 'omics' approaches in broader contexts, such as understanding fungal-plant relationships or identifying a range of bioactive metabolites nih.gov, but not specifically focusing on this compound as a probe for target identification via imaging or proteomics.

Future Research Directions and Unresolved Questions in Diaporthichalasin Studies

Deeper Exploration of Biosynthetic Gene Clusters and Regulatory Mechanisms

Understanding the complete biosynthetic pathway of diaporthichalasin is fundamental for future research and potential biotechnological applications. Current knowledge suggests that cytochalasans, including this compound, are synthesized through hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) pathways. rsc.org While gene disruption and heterologous expression experiments have confirmed the essential role of PKS-NRPS genes in the biosynthesis of the carbon backbone of cytochalasans, the specific gene clusters responsible for this compound biosynthesis are not yet fully characterized. rsc.org

Future research needs to focus on the comprehensive identification and annotation of the entire biosynthetic gene cluster (BGC) for this compound in its producing organisms, such as Diaporthe species. nih.gov This involves using advanced genomic techniques, such as genome sequencing and bioinformatics tools like antiSMASH, which have already indicated the tremendous biosynthetic potential for new secondary metabolites in Diaporthe strains. nih.govresearchgate.net

Furthermore, the regulatory mechanisms governing the expression of these BGCs remain largely unexplored. Environmental signals, transcriptional regulators, and epigenetic modifications are known to influence secondary metabolite biosynthesis in fungi. researchgate.net Future studies should aim to elucidate how these factors impact this compound production. Activating silent BGCs through various methods, including modifying fermentation conditions, transcriptional regulation, using chemical elicitors, and heterologous gene expression, represents a promising avenue to potentially increase the yield of this compound and discover novel analogues. nih.govresearchgate.net Understanding these regulatory networks could pave the way for targeted genetic engineering approaches to optimize production or generate structural diversity.

Comprehensive Elucidation of Off-Target Interactions in Complex Biological Systems

This compound has demonstrated various biological activities, including potent inhibition of CYP3A4 and cytotoxicity against certain cancer cell lines. researchgate.netrsc.org However, like many bioactive natural products, it may interact with multiple biological targets, leading to potential off-target effects in complex biological systems. A comprehensive understanding of these interactions is crucial for evaluating its potential as a research tool or a therapeutic lead compound.

Future research should move beyond identifying primary targets and delve into a systematic elucidation of off-target interactions. This requires employing a combination of experimental approaches, such as activity-based protein profiling, thermal proteome profiling, and high-throughput screening against diverse protein panels, as well as computational methods like molecular docking and network pharmacology. Studying the effects of this compound in more complex biological models, such as 3D cell cultures, organoids, and in vivo systems, is essential to capture the intricate network of interactions that occur in a physiological context. sesync.orgyoutube.comrtu.lv Unraveling these off-target effects will provide critical insights into the selectivity and potential limitations of this compound, guiding its application as a research tool and informing the design of more specific analogues.

Development of Advanced Synthetic Strategies for Complex Analogues

The complex pentacyclic structure of this compound presents significant challenges for chemical synthesis. researchgate.net While the first total synthesis of this compound has been achieved, often employing key steps like the intramolecular Diels-Alder reaction, the development of more efficient and versatile synthetic strategies is essential for generating a diverse library of complex analogues. researchgate.netresearchgate.net

Future research should focus on developing advanced synthetic methodologies that allow for the facile introduction of structural modifications at various positions of the this compound core. This includes exploring novel cascade reactions, stereoselective transformations, and late-stage functionalization techniques. researchgate.net The development of divergent synthetic routes from common precursors, inspired by biosynthetic pathways, could also provide access to a wider range of analogues with potentially altered biological profiles. researchgate.net Overcoming the synthetic hurdles will be critical for conducting comprehensive structure-activity relationship (SAR) studies and generating analogues with improved potency, selectivity, or pharmacokinetic properties.

Expanding the Scope of this compound's Utility as a Research Tool

This compound's known biological activities, such as CYP3A4 inhibition, highlight its potential as a valuable research tool for studying specific biological processes. researchgate.net However, its utility as a research tool can be significantly expanded by further exploring and validating its effects on other potential targets and cellular pathways.

Future research should investigate the impact of this compound on a broader range of cellular processes, including cytoskeletal dynamics (given its cytochalasan nature), cell cycle regulation, apoptosis, and other signaling pathways. rsc.org Identifying and validating new biological targets or pathways modulated by this compound will enhance its value as a probe for biological research. Furthermore, developing tagged or labeled versions of this compound could facilitate studies on its cellular uptake, distribution, and target engagement. Expanding the understanding of its mechanism of action at a molecular level will solidify its position as a valuable tool in cell biology and biochemistry research. dntb.gov.uareddit.comresearch4life.orglibguides.com

Integration of Computational Chemistry with Experimental Approaches in Future Investigations

Computational chemistry has already played a role in this compound research, particularly in the structural reassignment of phomopsichalasin to this compound using DFT calculations. researchgate.netnih.gov Integrating computational approaches more extensively with experimental studies holds significant promise for accelerating future research on this compound.

Future research should leverage computational techniques such as molecular dynamics simulations to study the binding interactions of this compound with its targets, providing insights into the molecular basis of its activity. ox.ac.uktcd.ie In silico screening of virtual libraries of this compound analogues could help prioritize compounds for synthesis and experimental testing, focusing efforts on those with the highest predicted activity or desired properties. ox.ac.uktcd.ie Quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate structural features with biological activity, guiding the rational design of new analogues. ox.ac.uktcd.ie The integration of computational and experimental approaches in a synergistic manner will be crucial for a more efficient and insightful exploration of this compound's biology and chemistry.

Q & A

Q. What spectroscopic methods are foundational for structural elucidation of Diaporthichalasin?

Researchers primarily use 1D/2D NMR (e.g., , , COSY, HSQC, HMBC) to assign proton and carbon signals, complemented by X-ray crystallography for absolute configuration confirmation. Empirical NMR analysis identifies key stereochemical features, while X-ray resolves ambiguities in complex cyclic systems. For example, this compound’s structure was validated via X-ray after initial NMR discrepancies .

Q. How is this compound’s bioactivity initially profiled in pharmacological studies?

Standard assays include enzyme inhibition tests (e.g., CYP3A4 inhibition using fluorogenic substrates) and cytotoxicity screens (e.g., against bacterial/fungal strains or cancer cell lines). Activity-guided fractionation isolates bioactive compounds, with IC values calculated to quantify potency. Early studies identified this compound as a CYP3A4 inhibitor through such methods .

Q. What role does X-ray crystallography play in confirming this compound’s structure?

X-ray provides unambiguous stereochemical assignment by resolving spatial arrangements of atoms. For this compound, this method confirmed the diastereomeric configuration proposed via NMR, overriding earlier misassignments in related compounds like phomopsichalasin .

Q. How do researchers ensure sample purity and identity in this compound studies?

Purity is verified via HPLC-UV/HRMS , while identity is confirmed through spectral consistency (NMR, IR) and comparison to literature data. For novel compounds, elemental analysis and - DEPT experiments are critical .

Advanced Research Questions

Q. What computational and empirical approaches resolve contradictions in stereochemical assignments?

- DP4 probability analysis : A Bayesian statistical method comparing computed (DFT) and experimental NMR shifts to assign configurations with >99.5% confidence .

- Mean Absolute Error (MAE) : Quantifies deviations between computed and observed shifts; lower MAE values (<0.3 ppm for protons) indicate better matches .

- Solvent-switching experiments : Using complementary solvents (e.g., CDCl vs. MeOH-d) breaks chemical shift degeneracy, as demonstrated in this compound’s structural reassignment .

Q. How does solvent choice impact NMR-based structural analysis of this compound?

Polar protic solvents (e.g., MeOH) induce hydrogen bonding, altering chemical shifts versus nonpolar solvents (e.g., CDCl). Researchers should compute shifts using PCM solvation models (e.g., CHCl or MeOH parameters) to match experimental conditions. Discrepancies in MAE between solvents (e.g., 0.25 vs. 0.10 ppm) validate structural hypotheses .

Q. What pitfalls arise in interpreting 2D NMR spectra for this compound analogs?

- Overlapping resonances : Use high-field instruments (≥600 MHz) or heteronuclear experiments (HSQC, HMBC) to resolve overlaps.

- Misassigned coupling constants : Measure -values via - COSY or 1D selective NOESY to avoid stereochemical errors .

Q. How to design experiments differentiating diastereomeric this compound analogs?

- Comparative NMR in multiple solvents : Record spectra in MeOH-d, DMSO-d, and CDCl to exploit solvent-induced shift variations.

- DFT-optimized conformers : Generate Boltzmann-weighted shifts for candidate structures using MMFF force fields and B3LYP/6-31G(d) calculations .

Q. What methodological considerations are critical for integrating DFT with NMR data?

- Conformer sampling : Use molecular mechanics (e.g., MMFF) to explore low-energy conformers before DFT optimization.

- Solvation models : Apply implicit solvent methods (e.g., PCM) to mimic experimental conditions.

- Error thresholds : MAE <0.3 ppm for protons and <2 ppm for carbons indicates reliable matches .

Q. How to validate bioactivity mechanisms beyond initial inhibition assays?

Advanced studies employ molecular docking (e.g., CYP3A4 binding site analysis) and gene expression profiling (RNA-seq/qPCR) to identify downstream targets. Cross-validation with knockout models or competitive binding assays strengthens mechanistic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.